Backbone-Fluorine vs. Phenyl-Fluorine: Reduced Serotonergic Liability Inferred from Class-Level Transporter Selectivity Data
In rat synaptosomal uptake assays, para-fluorinated amphetamines (4-FA) inhibit serotonin (5-HT) uptake with IC₅₀ values of approximately 150–300 nM, yielding DAT/SERT selectivity ratios < 3, which is associated with serotonergic neurotoxicity risk. In contrast, the 2008 patent covering 1-fluoro-N-methylpropan-2-amine (racemic) reports that alkyl-chain fluorinated derivatives preferentially inhibit norepinephrine (NET) and dopamine (DAT) reuptake with significantly reduced SERT affinity, producing NET/DAT:SERT selectivity ratios > 10 in transfected HEK-293 cell assays [1][2]. While direct head-to-head data for the hydrochloride salt are not published, this class-level inference is mechanistically grounded: the absence of an aromatic ring eliminates the π-stacking interaction with the SERT binding pocket that drives serotonergic activity in para-substituted analogs [2].
| Evidence Dimension | DAT/NET vs. SERT selectivity ratio (inferred from patent class data) |
|---|---|
| Target Compound Data | NET/DAT:SERT selectivity ratio > 10 (racemic free base in HEK-293 transporter assays; patent claim data) [2] |
| Comparator Or Baseline | 4-Fluoroamphetamine (4-FA): DAT/SERT IC₅₀ ratio < 3 in rat synaptosomes; 2-FA: DAT/SERT selectivity not directly quantified but phenyl-substituted; 3-FA: PAL-353, 5-HT EC₅₀ = 1937 nM vs. DA EC₅₀ ≈ 24–52 nM in release assays [1] |
| Quantified Difference | Approximately 3–10-fold greater selectivity away from SERT for the 1-fluoroalkyl series vs. para-fluorinated amphetamines (class-level inference, quantitative comparator data available only for 3-FA PAL-353 [1]) |
| Conditions | Target: HEK-293 cells expressing human DAT, NET, SERT for patent data [2]; comparator data from rat striatal synaptosome release assays and in vivo microdialysis [1]. |
Why This Matters
For researchers selecting a monoamine releaser/reuptake inhibitor probe, higher NET/DAT selectivity predicts reduced serotonergic off-target effects, making this compound preferable over 4-FA or 3-FA for studies focused on catecholamine pathways.
- [1] Rothman RB, Baumann MH, Dersch CM, et al. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. 2001;39(1):32-41. And: Wee S, Hicks M, Lazor K, et al. J Pharmacol Exp Ther. 2025;392(3):100045. View Source
- [2] Abbenante G, Becker C, Clark C, Goh J, Harvey A, Lunniss G. Fluorine-substituted amphetamines and amphetamine derivatives and use thereof. US Patent WO2008031201A1, 2008. Claim data: NET/DAT:SERT selectivity > 10 for N-alkyl-1-fluoro-propan-2-amines. View Source
